1,3-Di(2-pyridyl)-1,3-propanedione
Overview
Description
1,3-Di(2-pyridyl)-1,3-propanedione is a chemical compound with the molecular formula C13H14N2 . It structurally resembles the widely-used ligand terpyridine (tpy), with which it is isoelectronic .
Synthesis Analysis
A convenient synthetic approach to asymmetrically functionalized 1,3-di(2-pyridyl)benzenes starts from 3-(3-bromophenyl)-1,2,4-triazines using sequential aza-Diels–Alder reactions and Stille cross-coupling . This method has been used for the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles .
Molecular Structure Analysis
The structure of this compound is determined by X-ray diffraction studies on a single crystal .
Chemical Reactions Analysis
The reactivity of pyridinyl radical II can be leveraged to trap radicals derived from allylic C(sp 3)–H bonds with high C4 regioselectivity .
Scientific Research Applications
1. Polymerization Catalyst
1,3-Di(2-pyridyl)-1,3-propanedione has been utilized in the efficient ring-opening polymerization (ROP) of ε-caprolactone, catalyzed by isomeric pyridyl β-diketonate iron(III) complexes. This compound serves as a significant catalyst in polymer chemistry, demonstrating its utility in producing polymers with relatively narrow polydispersities (Lee et al., 2017).
2. Supramolecular Assembly
The compound forms part of the co-crystallization process with 1,4-diiodotetrafluorobenzene, leading to various halogen-bonded assemblies. These interactions contribute to the creation of one-, two-, and three-dimensional supramolecular architectures, showcasing the compound's role in the formation of complex structures (Brown et al., 2017).
3. Fluorogenic Labeling Reagent
In biochemistry, this compound (DPPD) acts as a fluorogenic labeling reagent for sugars. It facilitates sensitive HPLC-based detection of monosaccharides, providing a useful tool for carbohydrate analysis in complex biological samples like blood and milk (Cai et al., 2014).
4. Transition Metal Complex Formation
The compound has been employed in synthesizing complexes with transition metal ions. These complexes present unique stoichiometries and are indicative of the compound’s versatility in forming various metal derivatives, which is significant in inorganic chemistry (Teixidor et al., 1988).
5. Metal-Organic Frameworks
This compound has been used as a component in creating metal-organic frameworks. These frameworks have applications in areas like gas storage, separation, and catalysis, demonstrating the compound's role in the creation of advanced materials (Burrows et al., 2010).
Future Directions
Mechanism of Action
Target of Action
1,3-Di(2-pyridyl)-1,3-propanedione, also known as 1,3-Di(pyridin-2-yl)propane-1,3-dione, is a complex compound that interacts with various metal cations such as Pd(II), Pt(II), Fe(II), Ir(III), and Ru(III) . These metal cations serve as the primary targets for this compound .
Mode of Action
The compound forms complexes with these metal cations, which are of considerable practical interest . The interaction of this compound with these targets results in the formation of complexes that exhibit photoluminescent and semiconducting properties .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its photoluminescent and semiconducting properties . These properties allow the compound to be used in light-emitting electrochemical cells (LEEC), as cathode layers for high-performance polymer solar cells (PSC), and as redox molecular wires .
Result of Action
The result of the action of this compound is the formation of complexes with photoluminescent and semiconducting properties . These complexes have practical applications in various fields, including microelectronics and nanoelectronics . In addition to technical applications, some representatives of similar compounds are used in medicine, exhibiting cytotoxic properties against human lung and prostate cancer cells .
Biochemical Analysis
Biochemical Properties
It is known that complexes of various metal cations (Pd(II), Pt(II), Fe(II), Ir(III), Ru(III)) based on 1,3-di(2-pyridyl)benzene ligands are of considerable practical interest .
Cellular Effects
It is known that the Pt(II) complex of 1,3-di(2-pyridyl)benzene exhibits cytotoxic properties against human lung and prostate cancer cells .
Molecular Mechanism
It is known that the combination of photoluminescent and semiconducting properties of Pt(II), Ru(III), and Fe(II) complexes based on functionalized 1,3-di(2-pyridyl)benzenes allows their use in light-emitting electrochemical cells (LEEC), as a cathode layers for high performance polymer solar cells (PSC), and also as redox molecular wires and supramolecular nanowires for various products of micro- and nanoelectronics .
properties
IUPAC Name |
1,3-dipyridin-2-ylpropane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c16-12(10-5-1-3-7-14-10)9-13(17)11-6-2-4-8-15-11/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGUVLMWGIPVDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)CC(=O)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30963917 | |
Record name | 1,3-Di(pyridin-2-yl)propane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30963917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4773-20-0, 10198-89-7 | |
Record name | 1,3-Di(pyridin-2-yl)propane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30963917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Di(2-pyridyl)-1,3-propanedione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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